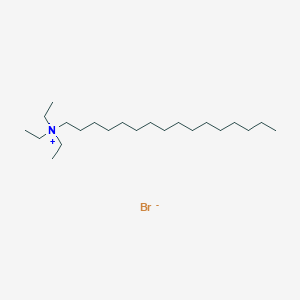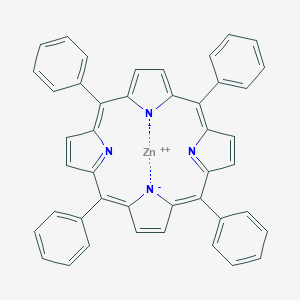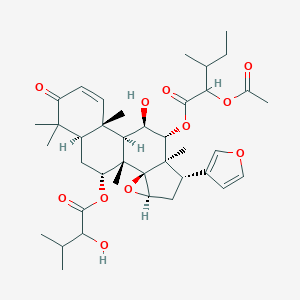
Heudelottin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heudelottin C is a natural compound that belongs to the family of flavonoids. It is found in various plants, including the bark of the stem of the Brazilian tree Croton cajucara Benth. Heudelottin C has been found to have several potential benefits in scientific research, including its use in the synthesis of new drugs, as well as its ability to interact with cellular pathways and promote health.
Scientific Research Applications
Combination Therapy in Tumor Treatment : A study by Peng, Cai, and Bao (2021) explored the use of combination therapy to enhance the efficacy of chemotherapeutic drugs. This research could be relevant to understanding how compounds like Heudelottin C might be used in cancer treatment, especially in combination with other drugs (Peng, Cai, & Bao, 2021).
Vitamin C in Cancer Treatment : Research by Fritz et al. (2014) on intravenous Vitamin C as a cancer therapy offers insights into how natural compounds can be used in oncology. This study highlights the potential of certain compounds to improve quality of life and possibly enhance reductions in tumor mass when combined with chemotherapy (Fritz et al., 2014).
Plant-Derived Compounds in Pharmacognosy : A study on Uapaca heudelotii Baill. by Asante-Kwatia et al. (2022) investigated the pharmacognostic, phytochemical, and physicochemical properties of its leaves and stem bark. This research is relevant for understanding the potential medical applications of plant-derived compounds like Heudelottin C (Asante-Kwatia et al., 2022).
Ricinodendron Heudelotii Seeds : A study on Ricinodendron heudelotii seeds by Boma, Qe, and Deekae (2016) highlighted the presence of various phytochemicals with biological activities such as anti-oxidant, anti-inflammatory, and anti-carcinogenic properties. This could provide context for the potential therapeutic and pharmaceutical uses of compounds extracted from this plant (Boma, Qe, & Deekae, 2016).
Alkyd Resins from Plant Oils : A study by Assanvo et al. (2015) investigated the synthesis of alkyd resins based on Ricinodendron heudelotii oil. While not directly related to Heudelottin C, this research provides insight into the diverse applications of compounds derived from the Ricinodendron heudelotii plant (Assanvo et al., 2015).
Antimicrobial and Toxicological Studies of Ricinodendron Heudelotii : Yakubu et al. (2018) assessed the antimicrobial activity and toxicological effects of the ethanolic extract of Ricinodendron heudelotii. This research is crucial for understanding the safety and efficacy of extracts from this plant, which may include compounds like Heudelottin C (Yakubu et al., 2018).
properties
CAS RN |
11052-28-1 |
|---|---|
Product Name |
Heudelottin C |
Molecular Formula |
C39H54O11 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate |
InChI |
InChI=1S/C39H54O11/c1-11-20(4)30(47-21(5)40)34(45)49-32-29(43)31-36(8)14-12-25(41)35(6,7)24(36)17-26(48-33(44)28(42)19(2)3)38(31,10)39-27(50-39)16-23(37(32,39)9)22-13-15-46-18-22/h12-15,18-20,23-24,26-32,42-43H,11,16-17H2,1-10H3/t20?,23-,24-,26+,27+,28?,29+,30?,31+,32-,36-,37+,38+,39+/m0/s1 |
InChI Key |
BYWKXGOBXNXUER-CBGLDROUSA-N |
Isomeric SMILES |
CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)O)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







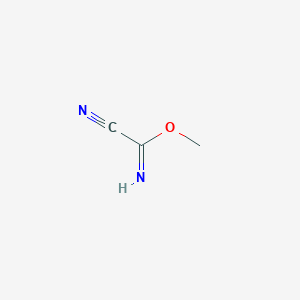
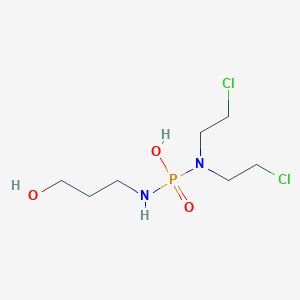

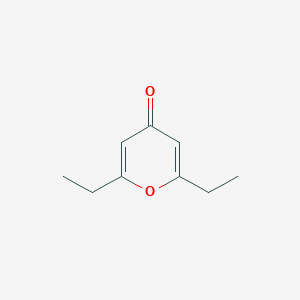
![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)

